Regioselective Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro Position
The chlorine atom at the 5-position of 5-chloro-2-methoxy-3-nitropyridine is activated toward SNAr due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This allows for selective substitution, while the 2-methoxy group remains intact . In contrast, isomers like 2-chloro-3-nitropyridine exhibit a different reactivity profile; the chlorine is located ortho to the nitro group, which can lead to different substitution rates and selectivity [1].
| Evidence Dimension | Activation for nucleophilic aromatic substitution (SNAr) |
|---|---|
| Target Compound Data | Chlorine at C5 activated by 3-NO2 group. |
| Comparator Or Baseline | Isomers like 2-chloro-3-nitropyridine (different activation pattern). |
| Quantified Difference | Not directly quantified in available data, but based on established electronic principles for pyridine SNAr [2]. |
| Conditions | Nucleophilic substitution reaction context. |
Why This Matters
This predictable and selective reactivity is essential for designing synthetic routes where a specific site on the pyridine ring must be functionalized without affecting other sensitive groups.
- [1] ChemSrc. (n.d.). Kinetics of the reaction of 2‑chloro‑3‑nitro‑ and 2‑chloro‑5‑nitropyridines with aryloxide ions in meth. Retrieved from https://m.chemsrc.com/en/literature/1643864 View Source
- [2] Orvik, J. A., & Bunnett, J. F. (1970). Kinetics of the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with aryloxide ions in methanol. Journal of the American Chemical Society, 92(8), 2417-2424. View Source
